2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
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Description
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C20H17FN6O4S and its molecular weight is 456.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound F0648-0750 is Signal Transducer and Activator of Transcription 3 (Stat3) . Stat3 is a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis, and is involved in a variety of diseases when dysregulated .
Mode of Action
F0648-0750 acts as an inhibitor of Stat3 . It blocks the protein-protein interactions required for Stat3 dimerization . This inhibition prevents Stat3 from forming dimers, undergoing nuclear translocalization, and subsequently initiating the transcription of target genes .
Biochemical Pathways
The inhibition of Stat3 by F0648-0750 affects the JAK-STAT signaling pathway . This pathway is involved in processes such as immunity, cell division, cell death, and tumor formation . By inhibiting Stat3, F0648-0750 can potentially downregulate the expression of inflammatory cytokines such as IL-6 and RANKL, which are essential for osteoclastogenesis .
Result of Action
The inhibition of Stat3 by F0648-0750 leads to a significant reduction in the expression of IL-6 and RANKL . This results in the potential therapeutic effects against diseases characterized by chronic inflammation, such as rheumatoid arthritis . In fact, F0648-0750 has been shown to significantly inhibit arthritis development without apparent adverse effects in a collagen-induced arthritis model .
Properties
IUPAC Name |
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O4S/c21-12-3-5-14(6-4-12)27-16(8-13-9-17(28)24-19(30)23-13)25-26-20(27)32-11-18(29)22-10-15-2-1-7-31-15/h1-7,9H,8,10-11H2,(H,22,29)(H2,23,24,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOZYGUNMHLWNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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